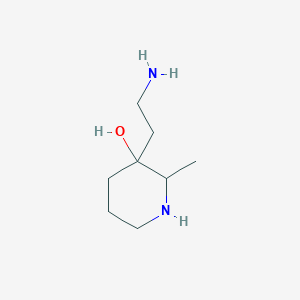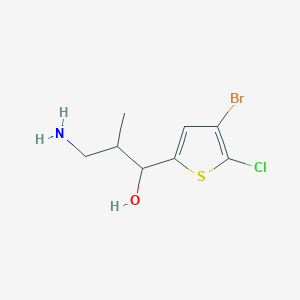
3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol is a complex organic compound with the molecular formula C7H9BrClNOS. This compound features a thiophene ring substituted with bromine and chlorine atoms, an amino group, and a hydroxyl group on a propanol backbone. It is primarily used in research settings due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes bromination and chlorination to introduce the bromine and chlorine substituents. The resulting intermediate is then subjected to a series of reactions to introduce the amino and hydroxyl groups, often involving protection and deprotection steps to ensure selective functionalization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to remove the halogen substituents or to convert the amino group to other functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the halogens.
科学的研究の応用
3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structure.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the halogenated thiophene ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-ol: Lacks the methyl group on the propanol backbone.
3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-propanol: Similar structure but different positioning of functional groups.
Uniqueness
3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol is unique due to the presence of both bromine and chlorine on the thiophene ring, combined with the amino and hydroxyl groups on the propanol backbone. This combination of functional groups provides a versatile platform for chemical modifications and interactions, making it valuable in various research applications.
特性
分子式 |
C8H11BrClNOS |
|---|---|
分子量 |
284.60 g/mol |
IUPAC名 |
3-amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H11BrClNOS/c1-4(3-11)7(12)6-2-5(9)8(10)13-6/h2,4,7,12H,3,11H2,1H3 |
InChIキー |
TZDFXATXTNGWIN-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C(C1=CC(=C(S1)Cl)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


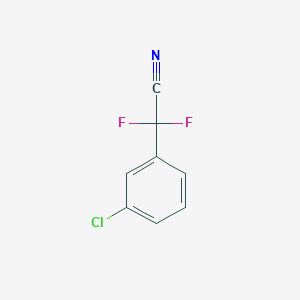
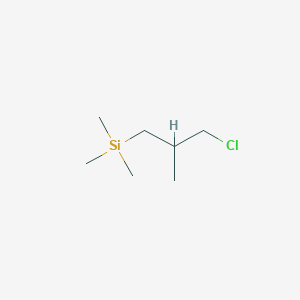
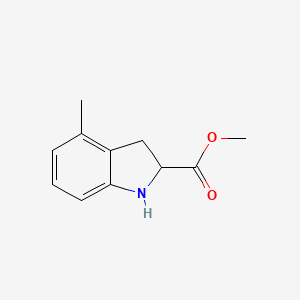
![Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13168005.png)
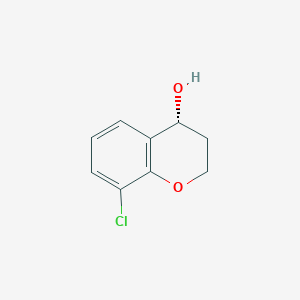
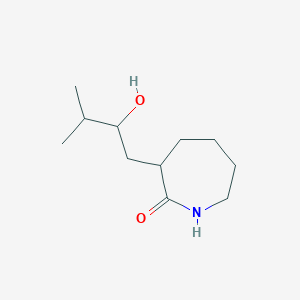
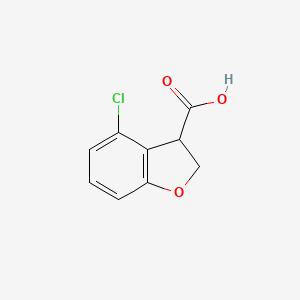


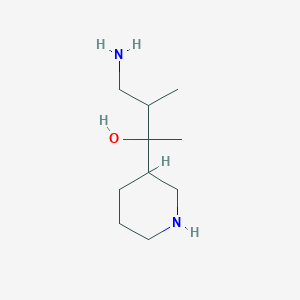
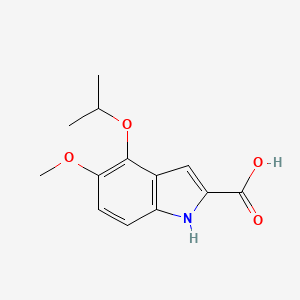

![Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate](/img/structure/B13168065.png)
